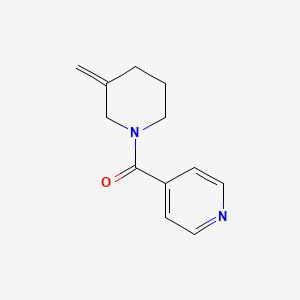

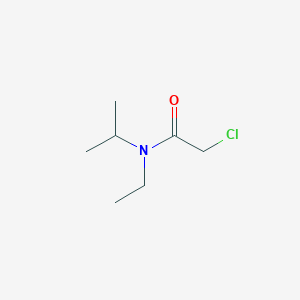

4-(3-Methylidenepiperidine-1-carbonyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “4-(3-Methylidenepiperidine-1-carbonyl)pyridine” likely involves a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Each of the five sp2-hybridized carbons has a p orbital perpendicular to the plane of the ring, and each p orbital contains one π electron .Scientific Research Applications

Synthesis and Characterization

- The synthesis of carbonyl-metal derivatives with substituted pyridines has been explored, where metals like Cr, Mo, and W are bonded to the nitrogen atom of the pyridine ring. These organometallic complexes are characterized by spectroscopic techniques, highlighting their potential in material science and catalysis (Çiğdem Tuç, İ. Morkan, S. Özkar, 2007).

- A new series of pyridine and fused pyridine derivatives have been synthesized, showcasing the versatility of pyridine compounds in synthesizing complex molecular structures that could be useful in pharmaceuticals and agrochemicals (S. A. Al-Issa, 2012).

Spectroscopic Analysis

- NMR spectroscopy has been used to study the structure of N-methyl-3-pyridone and 3-hydroxypyridine, providing insight into the electronic structure of pyridine derivatives. This is crucial for understanding their reactivity and interaction with other molecules (Ulrich-Christian Vögeli, W. V. Philipsborn, 1973).

Coordination Chemistry and Luminescence

- Derivatives of pyridines have been investigated as ligands in coordination chemistry, showing potential in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical properties (M. Halcrow, 2005).

Catalysis and Oxidative Reactions

- Pyridine compounds have been used in catalytic methods introducing a methyl group onto aromatic rings, indicating their role in organic synthesis and potentially in the development of new pharmaceuticals (Alexandru Grozavu et al., 2020).

Environmental Applications

- The photocatalytic degradation of pyridine in water using TiO2 has been studied, showing that pyridine derivatives can be efficiently degraded, which is relevant for environmental remediation and pollution control (C. Maillard-Dupuy et al., 1994).

properties

IUPAC Name |

(3-methylidenepiperidin-1-yl)-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-10-3-2-8-14(9-10)12(15)11-4-6-13-7-5-11/h4-7H,1-3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWNYTSNELPTIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((4-Methoxy-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2845652.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2845654.png)

![N-(1-cyanocyclohexyl)-2-[[4-ethyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2845660.png)

![[2-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B2845663.png)

![1-Methylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2845665.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-chlorophenoxy)ethan-1-one](/img/structure/B2845669.png)

![Methyl 2-[(1-methyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)sulfanyl]benzenecarboxylate](/img/structure/B2845672.png)